tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate: is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxyl, and carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate typically involves multiple steps. One common approach is to start with the appropriate phenol derivative, which is then subjected to a series of reactions to introduce the amino and carbamate groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
For example, the synthesis might begin with the reaction of a phenol derivative with tert-butyl chloroformate to introduce the tert-butyl carbamate group. This is followed by a series of steps to introduce the amino group and other substituents under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and reagents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol. Substitution reactions involving the amino group can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Biology
In biology, this compound can be used in the study of enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies of molecular recognition .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its functional groups allow for cross-linking and other chemical modifications, leading to materials with enhanced properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the additional functional groups present in tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate.
tert-Butyl (4-aminobenzyl)carbamate: Contains an amino group and a carbamate group but lacks the hydroxyl and methyl groups.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group and a hydroxyl group but lacks the amino and methyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules
Properties
Molecular Formula |
C21H34N2O4 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate |
InChI |
InChI=1S/C21H34N2O4/c1-13-11-15(19(2,3)4)16(24)12-14(13)21(8,17(22)25)9-10-23-18(26)27-20(5,6)7/h11-12,24H,9-10H2,1-8H3,(H2,22,25)(H,23,26) |
InChI Key |
HHWAGWVPAMODQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)(CCNC(=O)OC(C)(C)C)C(=O)N)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.